(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl and acrylonitrile groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds through electrophilic aromatic substitution or cross-coupling reactions.
Formation of the Acrylonitrile Moiety: This can be accomplished by the reaction of the quinazolinone intermediate with acrylonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core or the chlorophenyl group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Due to its potential biological activities, the compound may be investigated as a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the chlorophenyl and acrylonitrile groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share a similar core structure.
Chlorophenyl Derivatives: Compounds like 3-chlorophenylacetonitrile and 3-chlorophenyl isocyanate have similar chlorophenyl groups.
Uniqueness
The uniqueness of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile lies in its combination of the quinazolinone core with the chlorophenyl and acrylonitrile groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDURJQJNDVPT-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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